4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one
説明
This compound is a benzimidazole-pyrrolidin-2-one hybrid featuring a 2-hydroxy-3-(2-methoxyphenoxy)propyl chain and an o-tolyl group. Its structural complexity arises from the integration of a benzimidazole core (a bicyclic aromatic system with two nitrogen atoms) linked to a pyrrolidin-2-one ring (a five-membered lactam). The o-tolyl substituent (2-methylphenyl) contributes steric bulk and lipophilicity, which could influence receptor binding and metabolic stability. This compound is structurally analogous to serotonin receptor modulators and kinase inhibitors, as evidenced by its benzimidazole-pyrrolidinone scaffold .
特性
IUPAC Name |
4-[1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-19-9-3-5-11-23(19)30-16-20(15-27(30)33)28-29-22-10-4-6-12-24(22)31(28)17-21(32)18-35-26-14-8-7-13-25(26)34-2/h3-14,20-21,32H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLMXXSNXBTLNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one , identified by its CAS number 1018124-99-6 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H29N3O4
- Molecular Weight : 471.5 g/mol
- Structure : The compound features a benzimidazole core, a pyrrolidinone ring, and various functional groups that contribute to its biological activity.
The mechanism of action for this compound is primarily related to its interaction with specific biological targets involved in various metabolic and signaling pathways. One of the key targets identified is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) , which plays a significant role in the catabolism of tyrosine and is a valuable target for herbicide development due to its unique biological functions .
2. Inhibition Studies
Recent studies have demonstrated that derivatives of benzimidazole, similar to our compound, exhibit significant inhibitory effects on HPPD. For instance, a related compound showed an IC50 value of 10 nM against Arabidopsis thaliana HPPD, indicating potent inhibition compared to conventional herbicides like mesotrione, which has an IC50 of 363 nM .
3. Anti-inflammatory Properties
In addition to HPPD inhibition, compounds with similar structural motifs have been evaluated for anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. A series of pyrazole derivatives were reported to exhibit moderate to strong inhibitory activity against COX-II, suggesting that our compound may also possess anti-inflammatory properties .
Case Study 1: HPPD Inhibition
A study focused on synthesizing novel tetrazolamide-benzimidazol-2-ones revealed that certain derivatives displayed enhanced inhibitory activity against HPPD. The structure-activity relationship (SAR) indicated that modifications in the side chains significantly influenced the potency of inhibition. This highlights the potential for our compound to be optimized for agricultural applications as an herbicide .
Case Study 2: COX Inhibition
Another investigation into COX inhibitors demonstrated that compounds with similar structures showed selective inhibition towards COX-II with IC50 values ranging from 0.52 μM to 22.25 μM. This suggests that our compound may also exhibit selective anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C28H29N3O4 |
| Molecular Weight | 471.5 g/mol |
| Key Biological Target | HPPD |
| Potential Activity | Herbicidal, Anti-inflammatory |
| Compound | IC50 (μM) | Target |
|---|---|---|
| Mesotrione | 363 | HPPD |
| Novel Benzimidazole Derivative | 10 | HPPD |
| Celecoxib | 0.78 | COX-II |
| Pyrazole Derivative | 0.52 | COX-II |
類似化合物との比較
Structural Analogues and Pharmacological Profiles
A comparative analysis of structurally related compounds reveals key differences in substituents and biological activity:
Key Observations :
- Receptor Specificity: The piperidine derivative () exhibits high 5-HT1F selectivity (Ki = 11 nM) but lacks activity at 5-HT1A. In contrast, the target compound’s o-tolyl and 2-methoxyphenoxy groups may confer distinct receptor-binding profiles, though empirical data are lacking .
- Functional Groups and Bioactivity : The presence of a thiazole-naphthalenyl group in compound 5a correlates with antiviral properties, whereas hydroxylated aryl groups (e.g., 21a) enhance antimicrobial activity .
- Kinase Inhibition Potential: The 4-methoxyphenyl variant () shares structural motifs with BMS-536924, a known IGF-1R inhibitor, suggesting kinase-targeting capabilities .
ADME and Toxicity Considerations
- Solubility : The hydroxypropyl group in the target compound may improve aqueous solubility compared to purely lipophilic analogues (e.g., naphthalenyl derivatives in ).
- Metabolic Stability : The o-tolyl group could slow oxidative metabolism, as methyl substituents often reduce CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
